molecular formula C17H21N3O2 B7455455 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No. B7455455
M. Wt: 299.37 g/mol
InChI Key: BNYISODXUMLHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as CBP-307, is a small molecule drug that has been developed for various scientific research applications. This compound has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Scientific Research Applications

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in various cancers, and its inhibition has been shown to inhibit tumor growth. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to improve cognitive function in animal models of neurodegenerative disorders, including Alzheimer's disease. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders, including type 2 diabetes.

Mechanism of Action

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to induce autophagy, which is a cellular process that involves the degradation of damaged proteins and organelles.
Biochemical and Physiological Effects
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to improve cognitive function by increasing the activity of various neurotransmitters, including acetylcholine and dopamine. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to improve glucose metabolism and insulin sensitivity by increasing the activity of various enzymes involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It has also been shown to have good bioavailability and pharmacokinetic properties. However, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are not yet fully established. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several potential future directions for scientific research. It can be further studied for its therapeutic potential in various cancers, neurodegenerative disorders, and metabolic disorders. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can be studied for its potential use in combination with other drugs to enhance their efficacy. Further studies are also needed to establish the safety and efficacy of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one in humans. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can be a potential future direction for drug development.
Conclusion
In conclusion, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a small molecule drug that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has the potential to be a valuable tool in scientific research and drug development.

Synthesis Methods

The synthesis of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction of 4-(4-aminopiperidin-1-yl)-1H-benzimidazol-2(3H)-one with cyclobutanecarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques.

properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(12-4-3-5-12)19-10-8-13(9-11-19)20-15-7-2-1-6-14(15)18-17(20)22/h1-2,6-7,12-13H,3-5,8-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYISODXUMLHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.